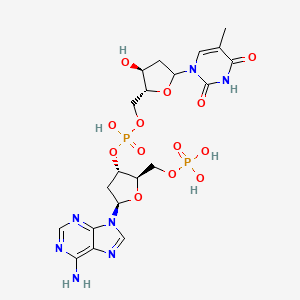
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the amino and methylsulfonyl groups in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be achieved through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide as starting materials. The reaction proceeds through a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of iodine as a catalyst offers a cost-effective and efficient method for producing imidazo[1,2-a]pyridine derivatives at room temperature .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The amino and methylsulfonyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents at the amino or methylsulfonyl positions .
Scientific Research Applications
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to bacterial cell death.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant anti-TB activity.
Imidazo[1,5-a]pyridine: Used in agrochemicals and pharmaceuticals.
The uniqueness of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- lies in its specific functional groups, which enhance its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
3323-20-4 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)11-7-3-2-6-10(11)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 |
InChI Key |
JRGRGIWFDHRCHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)










